molecular formula C10H14N2O2S B2920202 2-Pentanamidothiophene-3-carboxamide CAS No. 896680-63-0

2-Pentanamidothiophene-3-carboxamide

Cat. No. B2920202
CAS RN: 896680-63-0
M. Wt: 226.29
InChI Key: BCVDIKWSOCRNLE-UHFFFAOYSA-N
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Description

Carboxamides, like 2-Pentanamidothiophene-3-carboxamide, are a class of organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2), which is linked to the carbonyl carbon . They are often used in the synthesis of a wide range of pharmaceutical and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for 2-Pentanamidothiophene-3-carboxamide are not available, carboxamides can generally be synthesized from acyl chlorides and amine derivatives . Another method involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes .


Molecular Structure Analysis

The molecular structure of carboxamides typically includes a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon . The exact structure of 2-Pentanamidothiophene-3-carboxamide would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Carboxamides can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed carbonylative cyclization reactions with 2-ethynylanilines and nitroarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxamides can vary widely depending on their structure. Generally, they are solid at room temperature and have a high melting point .

Scientific Research Applications

Fluorescence Sensing Applications

Fluorescence "Turn-On" Sensing of Carboxylate Anions

Oligothiophene-based o-(carboxamido)trifluoroacetophenones, including derivatives related to thiophene and carboxamide, have been studied for their fluorescence enhancement upon binding with carboxylate anions. This enhancement is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, showcasing their potential in fluorescence sensing applications (Dae-Sik Kim & K. Ahn, 2008).

Quenching Mechanisms in Solvent Effects

Quenching of Fluorescence by Aniline and Carbon Tetrachloride

Studies involving carboxamide derivatives like (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have explored the fluorescence quenching mechanisms by aniline and carbon tetrachloride in various organic solvents. These studies aim to understand the quenching mechanisms, providing insights into the interactions between these compounds and potential applications in chemical sensing and molecular interaction studies (N. R. Patil et al., 2013).

Anticonvulsant Activity and In Silico Studies

Synthesis and Evaluation of Anticonvulsant Activity

Schiff bases of 2-aminothiophenes, including structures similar to 2-Pentanamidothiophene-3-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. This research outlines the potential therapeutic applications of these compounds and their in silico properties, highlighting the broader applicability of thiophene and carboxamide derivatives in pharmacology and drug design (Pk Kunda et al., 2013).

Drug-DNA Interactions

Interaction with DNA Sequences

The study of 2,5-bis(4-guanylphenyl)furan, an analogue of berenil and structurally similar to thiophene derivatives, offers insights into the drug's enhanced DNA-binding affinity. Understanding these interactions is crucial for the development of new therapeutic agents targeting specific DNA sequences (C. Laughton et al., 1995).

Safety and Hazards

Carboxamides can pose various safety hazards depending on their specific structure. Some may be harmful if swallowed or cause eye irritation . Always refer to the specific safety data sheet (SDS) for detailed information.

Future Directions

Research into carboxamides is ongoing, with many studies focusing on the development of new antitubercular agents and antitumor activities . Future research may also explore the use of carboxamides in the development of more potent pharmaceutical agents .

properties

IUPAC Name

2-(pentanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-3-4-8(13)12-10-7(9(11)14)5-6-15-10/h5-6H,2-4H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVDIKWSOCRNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanamidothiophene-3-carboxamide

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